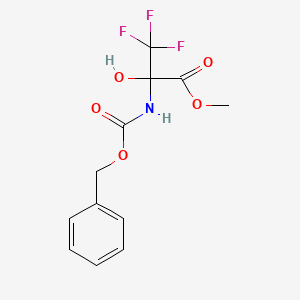
Propionic acid, 2-benzyloxycarbonylamino-3,3,3-trifluoro-2-hydroxy-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with a molecular formula of C12H12F3NO5. This compound is characterized by the presence of a trifluoromethyl group, a benzyloxycarbonyl-protected amino group, and a hydroxypropanoate moiety. It is often used in various chemical and pharmaceutical research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is first protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Formation of the Hydroxypropanoate Moiety: The hydroxypropanoate moiety is formed through esterification reactions involving appropriate alcohols and acids.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl protection, revealing the free amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce free amines.
Scientific Research Applications
Methyl 2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-hydroxypropanoate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The benzyloxycarbonyl-protected amino group can be selectively deprotected to reveal the active amino group, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate: Similar structure but lacks the trifluoromethyl group.
Methyl 2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoropropanoate: Similar structure but lacks the hydroxy group.
Uniqueness
The presence of both the trifluoromethyl group and the hydroxypropanoate moiety in methyl 2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-hydroxypropanoate makes it unique. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C12H12F3NO5 |
|---|---|
Molecular Weight |
307.22 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-hydroxy-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C12H12F3NO5/c1-20-9(17)11(19,12(13,14)15)16-10(18)21-7-8-5-3-2-4-6-8/h2-6,19H,7H2,1H3,(H,16,18) |
InChI Key |
MOLRVRSQBNZTTO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(NC(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















